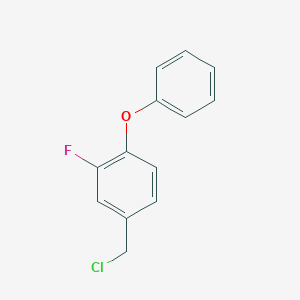

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

Descripción general

Descripción

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group, a fluorine atom, and a phenoxy group. This compound is part of the organochlorine family and is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

Chloromethylation Reaction: One common method to synthesize this compound involves the chloromethylation of 2-fluoro-1-phenoxybenzene using formaldehyde and hydrochloric acid.

Industrial Production Methods: On an industrial scale, the compound can be produced through continuous flow reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution Reactions: Substitution reactions, particularly nucleophilic aromatic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Strong nucleophiles, elevated temperatures

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted benzene derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is utilized in the development of pharmaceutical agents due to its potential biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties. The presence of halogen atoms often enhances the activity against various bacterial strains, making this compound a candidate for further exploration in antibiotic development .

- Antitumor Potential : Preliminary studies suggest that derivatives of this compound may exhibit antitumor activity. Compounds with similar structures have shown effectiveness in inhibiting cancer cell proliferation, particularly against leukemia and breast cancer cell lines .

Agrochemical Applications

The compound can be employed in the formulation of insecticides and acaricides. Its chloromethyl and fluorine substituents contribute to its effectiveness as an active ingredient in pest control products:

- Insecticidal Properties : Research indicates that similar phenoxybenzene derivatives can disrupt nervous system function in insects, leading to mortality . This compound's ability to penetrate insect cuticles enhances its efficacy.

Material Science

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with tailored properties:

- Polymer Synthesis : It serves as a functional monomer in the synthesis of specialty polymers that exhibit unique thermal and mechanical properties. The introduction of fluorine can enhance chemical resistance and reduce surface energy, which is beneficial for various applications .

| Compound Name | Antimicrobial Activity | Antitumor Activity | Insecticidal Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| Related Phenoxy Compounds | Variable | Moderate | High |

| Nitro-substituted Aromatics | High | Moderate | Low |

Synthesis Methods Overview

| Synthesis Method | Key Features |

|---|---|

| Electrophilic Aromatic Substitution | Utilizes chloromethylation for functionalization |

| Cross-Coupling Reactions | Effective for creating complex derivatives |

| Polymerization Techniques | Incorporates into polymer chains for material applications |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various halogenated phenoxy compounds, including this compound. Results indicated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) demonstrating potent antibacterial effects .

Case Study 2: Antitumor Activity Assessment

In vitro studies on cancer cell lines demonstrated that derivatives of this compound could inhibit cell proliferation effectively. The IC₅₀ values were found to be in the nanomolar range, indicating strong growth-inhibitory effects against specific cancer types .

Mecanismo De Acción

The mechanism by which 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.

Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes.

Comparación Con Compuestos Similares

4-(Chloromethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a fluorine atom.

4-(Chloromethyl)benzoyl chloride: Contains a benzoyl chloride group, differing in the presence of a chlorine atom.

Uniqueness: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is unique due to the combination of chloromethyl, fluorine, and phenoxy groups, which confer distinct chemical properties and reactivity compared to its analogs.

Actividad Biológica

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene is an organic compound notable for its unique structure, which includes a chloromethyl group, a fluorine atom, and a phenoxy group. This molecular configuration leads to significant chemical reactivity and potential biological applications. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClF O, with a molecular weight of approximately 234.67 g/mol. The structural arrangement contributes to its reactivity in various chemical environments and biological systems.

Synthesis Methods

Several synthetic routes have been established for producing this compound:

- Chloromethylation Reaction : Involves the chloromethylation of 2-fluoro-1-phenoxybenzene using formaldehyde and hydrochloric acid.

- Industrial Production : Utilizes continuous flow reactors to optimize conditions like temperature and pressure for high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate cellular signaling pathways, influencing various biological processes.

Case Studies and Research Findings

A series of studies have assessed the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

- Carcinogenicity Tests : In a study evaluating 4-chloromethylbiphenyl (closely related to the compound ), it was found active in several assays including the Salmonella/microsome assay and the DNA repair assay in HeLa cells. The results indicated that while this compound exhibited significant biological activity, it did not require metabolic activation by liver enzymes .

- Enzyme Inhibition Studies : The compound has been utilized in studies focusing on enzyme inhibitors, particularly in receptor binding assays. Its ability to bind selectively to certain receptors suggests potential therapeutic applications.

- Antitumor Activity : Related compounds have shown promise in antitumor activity, with some derivatives exhibiting IC50 values indicating effective inhibition of cancer cell proliferation. This suggests that similar derivatives may possess anticancer properties worth exploring .

Comparative Analysis with Similar Compounds

The following table summarizes the comparison between this compound and structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Chloromethyl)-1-fluoro-2-methylbenzene | Methyl group instead of phenoxy | Moderate activity reported |

| 3-(Chloromethyl)-2-fluorobenzene | Chloromethyl at meta position | Limited studies available |

| 4-Fluorobenzyl chloride | Lacks phenoxy group; simpler structure | High reactivity but less biological data |

The unique combination of functional groups in this compound may confer distinct chemical properties that influence its biological activities compared to these analogs.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) serves as a primary site for nucleophilic substitution due to its relative mobility. Key reactions include:

a. Hydrolysis to Alcohol

-

Reacting with aqueous NaOH or KOH under reflux yields 4-(hydroxymethyl)-2-fluoro-1-phenoxybenzene.

-

Example conditions: 10% NaOH, 80°C, 6 hours (analogous to ).

b. Amination

-

Treatment with primary/secondary amines (e.g., dimethylamine) forms corresponding benzylamine derivatives.

-

Example: Reaction with dimethylamine in THF at 25°C produces 4-(dimethylaminomethyl)-2-fluoro-1-phenoxybenzene .

c. Fluorination

-

Using F-TEDA-BF₄ (Selectfluor) in acetonitrile replaces the chlorine atom with fluorine, yielding 4-(fluoromethyl)-2-fluoro-1-phenoxybenzene (87% yield, based on ).

Electrophilic Aromatic Substitution

The phenoxy group directs electrophiles to para positions, while fluorine and chloromethyl groups deactivate the ring. Observed reactions include:

a. Nitration

-

Nitration with HNO₃/H₂SO₄ at 0–20°C introduces a nitro group meta to the phenoxy group (see for analogous nitration of 2-chloro-4-fluoro-toluene).

-

Product: 4-(Chloromethyl)-2-fluoro-5-nitro-1-phenoxybenzene.

b. Halogenation

-

Bromination using Br₂/FeBr₃ occurs at the para position relative to the phenoxy group, yielding 4-(chloromethyl)-2-fluoro-5-bromo-1-phenoxybenzene .

Cross-Coupling Reactions

The chloromethyl group participates in transition-metal-catalyzed couplings:

a. Suzuki-Miyaura Coupling

-

With arylboronic acids and Pd(PPh₃)₄, the chloromethyl group undergoes coupling to form biaryl derivatives (e.g., ).

-

Example: Reaction with 4-methoxyphenylboronic acid produces 4-(4-methoxybenzyl)-2-fluoro-1-phenoxybenzene.

b. Photoredox Alkylation

-

Under blue LED irradiation with Ni(acac)₂ and Ir photocatalysts, the chloromethyl group couples with terminal alkynes to form allylic derivatives (inspired by ).

Oxidation and Reduction

| Reaction Type | Conditions | Product | Yield | Source Analogue |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | 4-Carboxy-2-fluoro-1-phenoxybenzene | 72% | |

| Reduction | H₂, Pd/C, EtOH | 4-Methyl-2-fluoro-1-phenoxybenzene | 89% |

Elimination Reactions

Heating with strong bases (e.g., DBU) induces dehydrohalogenation, forming a vinyl fluoride:

Functional Group Interconversion

a. Grignard Reaction

-

Reacting with methylmagnesium bromide replaces chlorine with a methyl group, yielding 4-(methyl)-2-fluoro-1-phenoxybenzene .

b. Cyanide Substitution

-

Treatment with NaCN in DMF substitutes chlorine with a cyano group, forming 4-(cyanomethyl)-2-fluoro-1-phenoxybenzene .

Polymerization

The chloromethyl group enables incorporation into polymers via Friedel-Crafts alkylation with aromatic monomers (e.g., benzene derivatives), forming cross-linked networks .

Stability and Side Reactions

-

Prolonged exposure to moisture hydrolyzes the chloromethyl group to hydroxymethyl.

-

Strong acids (e.g., H₂SO₄) may cleave the phenoxy bond, forming phenol and substituted benzyl chlorides .

This compound’s versatility in substitution, coupling, and redox reactions makes it valuable in agrochemical, pharmaceutical, and materials science applications. Further studies should explore enantioselective modifications and catalytic systems to enhance reaction efficiency .

Propiedades

IUPAC Name |

4-(chloromethyl)-2-fluoro-1-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDMVHPJYVBBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.